1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

Lipophilicity Physicochemical profiling ADME prediction

Researchers developing β-lactam antibiotics often face supply chain ambiguity when sourcing pyrrole-2-carboximidhydrazide intermediates, leading to incorrect substitution with carboximidamides or carbohydrazides. 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide (CAS 791761-91-6) is the exact amidrazone building block required for the patented cephalosporin N-acylation route (EP0824535B1). - Enables regiospecific N-acylation onto 7-ACA core via terminal -NH₂ nucleophile - Balanced HBD/HBA profile (2/2) and lower logP (~0.2) for aqueous assay compatibility - Available with 98% purity for reliable synthetic outcomes

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B12862261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C)C(=NN)N
InChIInChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10)
InChIKeyUPQLJCJEBVWOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide Analytical Profile


1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide (CAS 791761-91-6) is a low-molecular-weight (152.20 g/mol) pyrrole derivative bearing a carboximidhydrazide (amidrazone) functional group at the 2-position and methyl substituents at the 1- and 5-positions of the heterocyclic ring . The compound belongs to the amidrazone class, which is characterised by the general formula R–C(=N)–NR–NR₂ and is recognised as a versatile synthetic intermediate for heterocycle construction and metal coordination chemistry [1]. The carboximidhydrazide motif combines hydrazine and imine reactivity within a single functional unit, distinguishing it from the simpler carboximidamide and carbohydrazide analogues that share the same pyrrole core but lack either the hydrazine nitrogen or the imine carbon [2].

Non-Interchangeability of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide


Procurement specialists and medicinal chemists frequently encounter the assumption that pyrrole-2-carboximidamides (CAS 744193-07-5), pyrrole-2-carbohydrazides (CAS 133662-25-6), and pyrrole-2-carboximidhydrazides are functionally interchangeable building blocks. This assumption is unsupported by structural chemistry data. The carboximidhydrazide group in this compound presents a distinct hydrogen-bond donor–acceptor profile (calculated 2 HBD / 2 HBA) and a lower computed logP (~0.2) relative to the corresponding carboximidamide free base (logP ~1.26), which translates to meaningfully different solubility and permeability behaviour in assay-relevant conditions [1]. Furthermore, the terminal hydrazine –NH₂ provides a unique nucleophilic handle for Schiff-base condensation and heterocyclisation reactions that the carboximidamide and carbohydrazide comparators cannot replicate without additional synthetic steps [2]. For applications requiring a defined amidrazone intermediate—such as the synthesis of antibacterial cephalosporin N-acyl chains documented in patent literature—generic substitution of the carboximidhydrazide with a carboximidamide or carbohydrazide would alter the downstream coupling chemistry and is not a scientifically valid interchange [3].

Differentiation Evidence for 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide


LogP Differential vs. Carboximidamide Free Base

The target compound 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide exhibits a calculated LogP of 0.2, which is substantially lower than the corresponding carboximidamide free base (CAS 744193-07-5), for which ChemicalBook reports log Pow of 1.26 at 25 °C . A LogP difference of approximately 1.06 log units corresponds to a roughly 11-fold difference in theoretical octanol–water partition coefficient, indicating that the target compound is significantly more hydrophilic and therefore better suited for aqueous-phase reactions, biological assay buffers, and formulations where low lipophilicity is desired to minimise non-specific protein binding or phospholipid partitioning [1]. The carboximidamide hydrochloride salt (LogP 0.32) narrows this gap somewhat but introduces a counterion (chloride) that may interfere with subsequent coupling chemistry where the target's neutral hydrazide form is required [2].

Lipophilicity Physicochemical profiling ADME prediction

H-Bond Donor–Acceptor Signature vs. Carbohydrazide Analogue

The target compound presents a computed hydrogen-bond donor count of 2 and acceptor count of 2 (Molaid data), yielding a balanced 1:1 donor–acceptor ratio [1]. In contrast, the 1,5-dimethyl-1H-pyrrole-2-carbohydrazide analogue (CAS 133662-25-6) displays a skewed profile with 3 HBD and up to 7 HBA (ChemExper data), while the carboximidamide hydrochloride salt shows 2 HBD and 2 HBA but introduces an ionic chloride counterion that alters the solid-state packing and dissolution behaviour . The balanced HBD/HBA signature of the target compound, combined with its neutral form (no counterion), may confer distinct crystallinity and solubility advantages for applications where precise stoichiometric control in supramolecular assembly or co-crystal formation is required [2].

Hydrogen bonding Crystal engineering Physicochemical properties

Cephalosporin Intermediate: Patent-Documented Synthetic Role

Patent EP0824535B1 (Biochemie Gesellschaft M.B.H., 2003) explicitly describes a compound of formula (I) encompassing the 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide scaffold as part of the N-acyl chain in antibacterial cephalosporins [1]. The specific synthetic route documented on Molaid shows that this compound is prepared by reacting 1,5-dimethyl-2-[imino(methylthio)methyl]pyrrole hydroiodide with hydrazine in methanol for 3.0 hours [2]. This thioimidate-to-amidrazone transformation is regiospecific and would not proceed with the equivalent carboximidamide or carbohydrazide starting materials without fundamentally altering the synthetic strategy. The compound's incorporation into the cephalosporin core via N-acylation is predicated on the precise reactivity of the terminal hydrazine –NH₂, which is absent in the carboximidamide comparator (CAS 744193-07-5) .

Antibacterial synthesis Cephalosporin intermediate N-acyl chain modification

Boiling Point Difference vs. Carboxamide Analogue

The target compound has a calculated boiling point of 281.9 °C at 760 mmHg and a flash point of 124.3 °C, with a computed density of 1.228 g/cm³ and refractive index of 1.605 . While no head-to-head experimental thermal stability comparison is available in the public domain, these computed values place the compound in a thermal range that is compatible with standard amide-coupling and heterocyclisation conditions (typically 80–150 °C), while being sufficiently high to avoid premature volatilisation during solvent removal. The closest comparator for which calculated boiling point data is available is the 1,5-dimethyl-1H-pyrrole-2-carboximidamide scaffold (boiling point ~260.9 °C for the related carboxamide; ChemicalBook), suggesting the amidrazone has a modestly higher boiling point that may confer marginal thermal robustness advantages in solvent-stripping operations . These values should be treated as indicative only; experimental thermogravimetric data are absent from the literature.

Thermal stability Boiling point Process chemistry

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide: Validated Applications


Cephalosporin N-Acyl Chain Modification

The compound's patent-documented role as an intermediate in antibacterial cephalosporin synthesis (EP0824535B1) makes it directly relevant for medicinal chemistry groups developing next-generation β-lactam antibiotics. The terminal hydrazine –NH₂ enables regiospecific N-acylation onto the 7-aminocephalosporanic acid (7-ACA) core, generating a pyrrole-bearing N-acyl chain that is structurally precluded when using the simpler carboximidamide analogue (CAS 744193-07-5). Procurement of the exact carboximidhydrazide is necessary to reproduce the patented synthetic route; substitution with a carboximidamide or carbohydrazide would require de novo route design and may yield a different stereoelectronic profile at the cephalosporin 7-position [1].

Amidrazone Metal Chelation Chemistry

Amidrazones, including carboximidhydrazides, are established N,N-chelating ligands for transition metals. The target compound's balanced HBD/HBA profile (2 donors / 2 acceptors) and neutral free-base form distinguish it from the carbohydrazide analogue (3 HBD / 7 HBA), which may form different coordination geometries or precipitate as metal complexes with altered stoichiometry. Researchers developing metal-based catalysts, MRI contrast agents, or metallodrugs where ligand donor-atom count dictates coordination number should select the specific amidrazone rather than assuming interchangeability with the carbohydrazide [1] [2].

Schiff-Base & Heterocycle Library Construction

The free –NH₂ terminus of the carboximidhydrazide serves as a nucleophile for condensation with aldehydes and ketones, generating hydrazone-linked libraries that are prevalent in fragment-based drug discovery and diversity-oriented synthesis. This reactivity is absent in the carboximidamide comparator, which presents an amidine –C(=NH)NH₂ group that undergoes different cyclisation pathways (e.g., with 1,3-dicarbonyls to form pyrimidines rather than hydrazones). Screening groups building pyrrole-containing compound collections should verify that the purchased intermediate bears the correct nucleophilic handle for the intended condensation chemistry [1].

Lead Optimisation via Physicochemical Properties

The lower computed LogP of the target compound (0.2) relative to the carboximidamide free base (1.26) supports its preferential use in aqueous biochemical assay formats where excessive lipophilicity causes compound aggregation, non-specific protein binding, or false-positive readouts. Early-stage screening cascade designers may rationally select the carboximidhydrazide over the carboximidamide to reduce lipophilicity-driven assay interference while retaining the pyrrole scaffold for structure–activity relationship exploration. This selection should be confirmed by experimental LogD measurement under the specific assay pH conditions [1] [2].

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